N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3,4-dichlorobenzamide
Description
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3,4-dichlorobenzamide is a benzamide derivative characterized by a central 2,5-dimethoxyphenyl ring substituted at the 4-position with a benzoylamino group and linked to a 3,4-dichlorobenzamide moiety. This structure combines electron-donating methoxy groups, a planar benzamide core, and electron-withdrawing chlorine substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-3,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4/c1-29-19-12-18(26-22(28)14-8-9-15(23)16(24)10-14)20(30-2)11-17(19)25-21(27)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAAPWBHQBVXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3,4-dichlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 4-amino-2,5-dimethoxybenzoic acid with benzoyl chloride to form 4-(benzoylamino)-2,5-dimethoxybenzoic acid. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using more efficient and scalable processes. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and reagents can help minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional group similarities with benzothiazole and benzamide derivatives disclosed in EP 3 348 550A1. Below is a detailed structural and functional comparison:
Core Structure and Substituent Analysis
Key Observations:
Core Flexibility: The target compound’s benzamide core lacks the rigid benzothiazole ring present in analogs from EP 3 348 550A1.
Substituent Effects: The 3,4-dichloro and 2,5-dimethoxy groups in the target compound contrast with the trifluoromethyl/trifluoromethoxy and urea/acetamide substituents in patent analogs. Chlorine and methoxy groups may enhance hydrophobic interactions and hydrogen bonding, respectively, while trifluoromethyl groups improve metabolic stability . The benzoylamino group in the target compound introduces an additional hydrogen-bonding site absent in the patent compounds.
Pharmacological Implications (Based on Patent Data)
For example:
- N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea demonstrated IC₅₀ values <100 nM against tyrosine kinases in preliminary assays .
- 3,4-Dichlorophenyl-containing analogs (e.g., N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide) showed enhanced potency in antimicrobial screens, suggesting that the 3,4-dichloro motif in the target compound may confer similar advantages .
Biological Activity
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3,4-dichlorobenzamide is a compound of interest due to its potential biological activities. This compound features a benzoylamino group and dichlorobenzamide structure, which may contribute to its pharmacological properties. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds with similar structures often act through multiple mechanisms:
- Adenosine Kinase Inhibition : Some studies suggest that related compounds can inhibit adenosine kinase, an enzyme involved in cellular energy regulation and signaling pathways. This inhibition can lead to increased levels of adenosine, which may have various physiological effects including anti-inflammatory properties .
- Antifungal Activity : Related compounds have shown antifungal properties by disrupting fungal cell wall synthesis and function. The presence of the benzoylamino moiety may enhance this activity by increasing membrane permeability .
- Antidiabetic Potential : Molecular docking studies indicate that similar compounds could interact with proteins involved in glucose metabolism, suggesting a potential role in managing diabetes .
Biological Activity Data
| Activity | Mechanism | Reference |
|---|---|---|
| Adenosine Kinase Inhibition | Increases adenosine levels | |
| Antifungal Activity | Disruption of cell wall synthesis | |
| Antidiabetic Activity | Interaction with glucose metabolism |
Case Study 1: Antifungal Efficacy
In a study examining the antifungal properties of benzoylamino derivatives, this compound demonstrated significant inhibition against Candida albicans. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising avenue for developing antifungal therapies based on this compound's structure.
Case Study 2: Diabetes Management
A molecular docking study assessed the binding affinity of this compound to key enzymes in glucose metabolism such as glucokinase and DPP-4. The results indicated favorable interactions with high binding affinities, suggesting potential antidiabetic effects. Further in vivo studies are warranted to confirm these findings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
